

# A Comparative Guide to PF-04822163 and ITI-214 for PDE1B Inhibition

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Compound of Interest		
Compound Name:	PF-04822163	
Cat. No.:	B12377038	Get Quote

This guide provides a detailed comparison of two prominent phosphodiesterase 1B (PDE1B) inhibitors, **PF-04822163** and ITI-214, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to facilitate an objective evaluation of their performance.

#### Overview of PF-04822163 and ITI-214

Both **PF-04822163** and ITI-214 are potent and selective inhibitors of the phosphodiesterase 1 (PDE1) family of enzymes. PDE1 enzymes are calcium and calmodulin-dependent phosphodiesterases that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C. Notably, PDE1B is predominantly expressed in the brain, making it a key target for neurological and psychiatric disorders.[1][2]

**PF-04822163** is an orally active and blood-brain barrier permeable quinazoline-based inhibitor of PDE1.[3][4] It has been investigated for its potential in treating conditions such as attention deficit hyperactivity disorder and Parkinson's disease.[3][4]

ITI-214 is a potent, CNS-active, and orally bioavailable PDE1 inhibitor.[5] It has undergone Phase I clinical studies for conditions including Parkinson's disease and heart failure.[1] ITI-214 has also shown potential in enhancing memory and learning in rodent models.[1][6]

### **Quantitative Data Comparison**



The following tables summarize the in vitro potency and selectivity of **PF-04822163** and ITI-214 against various PDE isoforms.

Table 1: Inhibitory Potency (IC50/Ki) against PDE1 Isoforms

Compound	PDE1A	PDE1B	PDE1C
PF-04822163	IC50: 2.0 nM[1]	IC50: 2.4 nM[1][3]	IC50: 7.0 nM[1][3]
ITI-214	Ki: 33 pM[5]	Ki: 380 pM[5]	Ki: 35 pM[5]

Table 2: Selectivity Profile against Other PDE Families

Compound	PDE of Interest	Fold Selectivity
PF-04822163	PDE1A	>126-fold over other PDEs[1]
PDE1B	>105-fold over other PDEs[1]	
PDE1C	>36-fold over other PDEs[1]	_
ITI-214	PDE1A	>1000-fold over PDE4D[6][7]
PDE1 Isoforms	10,000-300,000-fold over other PDE families[8]	

# Experimental Protocols PDE Inhibition Assay (General Protocol)

A common method for determining the inhibitory activity of compounds like **PF-04822163** and ITI-214 involves the use of recombinant human PDE enzymes. The general steps are as follows:

 Enzyme Preparation: Full-length recombinant human PDE enzymes are expressed in a suitable cell line, such as HEK293 or Sf9 insect cells. The soluble cytosolic fraction containing the enzyme is then prepared.[8]



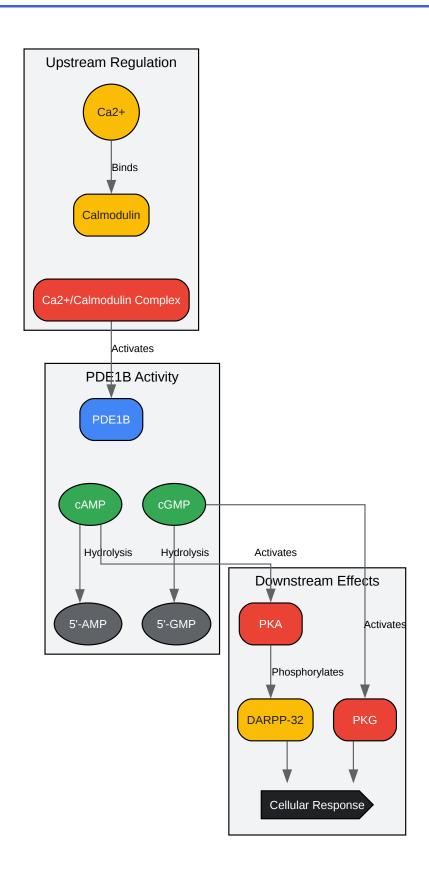
- Reaction Mixture: The assay is typically performed in a reaction medium containing Tris-HCl buffer (pH 7.2), MgCl2, and BSA. For PDE1 activity, the medium is supplemented with CaCl2 and calmodulin.[8]
- Substrate: A fluorescently labeled substrate, such as fluorescein-labeled cGMP (Fl-cGMP) or cAMP (Fl-cAMP), is used. The choice of substrate depends on the PDE being assayed.[8]
- Inhibition Assay: The inhibitor (PF-04822163 or ITI-214) at varying concentrations is preincubated with the PDE enzyme.
- Reaction Initiation and Termination: The reaction is initiated by the addition of the fluorescently labeled substrate and allowed to proceed for a set time at room temperature.
   The reaction is then terminated by the addition of a binding reagent.[8]
- Data Analysis: The amount of hydrolyzed substrate is determined, and the inhibitory concentration (IC50) values are calculated using nonlinear regression analysis. These values can be converted to Ki values using the Cheng-Prusoff equation.[8]

### **Off-Target Binding Assay**

To assess the selectivity of an inhibitor, its binding to a panel of other biological targets is evaluated. For ITI-214, this was performed using a diversity panel screen (General Side Effect Profile SEPII by Caliper Life Sciences) that included 70 key receptors, enzymes, and ion channels. The binding of the test compound at a high concentration (e.g.,  $10 \mu M$ ) is measured and expressed as a percentage of the reference control.[8]

# Visualizations Signaling Pathway



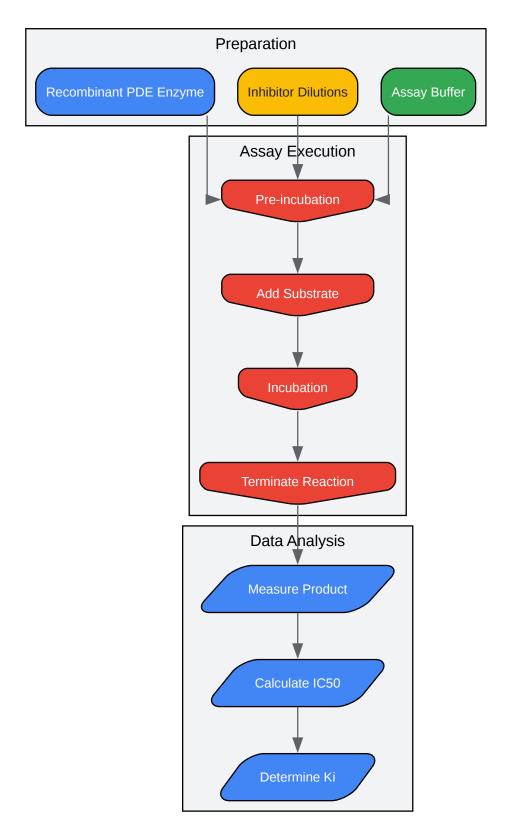


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Caption: PDE1B Signaling Pathway.



## **Experimental Workflow**



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Caption: PDE Inhibition Assay Workflow.

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